PBIT
PBIT
Jumonji AT-rich interactive domain 1 (JARID1) demethylases mediate the removal of methyl groups from trimethylated lysine 4 on histone 3 (H3K4me3). PBIT is a reversible, cell-permeable inhibitor of JARID1 family demethylases (IC50s = 6, 3, 4.9, and 28 µM for JARID1A, JARID1B, JARID1C, and JARID1D, respectively). It does not significantly affect the activity of UTX and JMJD3 demethylases. It increases trimethylation of H3K4 in HeLa cells and blocks the proliferation of tumor cells expressing high levels of JARID1B.
PBIT is a novel Inhibitor of Jumonji AT-rich Interactive Domain 1B (JARID1B) Histone Demethylase.
PBIT is a novel Inhibitor of Jumonji AT-rich Interactive Domain 1B (JARID1B) Histone Demethylase.
Brand Name:
Vulcanchem
CAS No.:
2514-30-9
VCID:
VC0538699
InChI:
InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
SMILES:
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Molecular Formula:
C14H11NOS
Molecular Weight:
241.31 g/mol
PBIT
CAS No.: 2514-30-9
Cat. No.: VC0538699
Molecular Formula: C14H11NOS
Molecular Weight: 241.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Jumonji AT-rich interactive domain 1 (JARID1) demethylases mediate the removal of methyl groups from trimethylated lysine 4 on histone 3 (H3K4me3). PBIT is a reversible, cell-permeable inhibitor of JARID1 family demethylases (IC50s = 6, 3, 4.9, and 28 µM for JARID1A, JARID1B, JARID1C, and JARID1D, respectively). It does not significantly affect the activity of UTX and JMJD3 demethylases. It increases trimethylation of H3K4 in HeLa cells and blocks the proliferation of tumor cells expressing high levels of JARID1B. PBIT is a novel Inhibitor of Jumonji AT-rich Interactive Domain 1B (JARID1B) Histone Demethylase. |
|---|---|
| CAS No. | 2514-30-9 |
| Molecular Formula | C14H11NOS |
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-1,2-benzothiazol-3-one |
| Standard InChI | InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 |
| Standard InChI Key | KRXMYBAZKJBJAB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 |
| Appearance | Solid powder |
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